2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Beschreibung
This compound is a triazoloquinoxaline derivative with an N-phenylacetamide substituent. Its structure features a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a phenoxy group (2,3-dimethyl-substituted) and an acetamide side chain linked to a phenyl ring.
Eigenschaften
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-9-8-14-21(17(16)2)33-24-23-28-29(15-22(31)26-18-10-4-3-5-11-18)25(32)30(23)20-13-7-6-12-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUOPVNMMOPBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the cyclocondensation reaction of amino[1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol, resulting in the formation of the desired compound . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields, providing a more efficient and eco-friendly approach .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of triazoloquinoxaline alcohols.
Wissenschaftliche Forschungsanwendungen
The compound exhibits various biological activities, making it a candidate for therapeutic applications:
Anticancer Properties
Research has indicated that derivatives of triazoloquinoxaline compounds can inhibit cancer cell proliferation. In vitro studies have demonstrated that 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide and its analogs show significant cytotoxicity against various cancer cell lines including prostate cancer and melanoma. The mechanism of action is believed to involve inhibition of key signaling pathways associated with tumor growth and survival .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. It has been studied for its ability to inhibit microbial DNA gyrase, a target for developing new antibiotics. This dual action against both cancer and microbial infections positions it as a promising candidate for further development in pharmacotherapy .
Synthetic Pathways
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide typically involves several steps:
- Formation of the Triazoloquinoxaline Core : Cyclization of appropriate precursors under specific conditions.
- Introduction of the Phenoxy Group : Substitution reactions to attach the phenoxy group to the triazoloquinoxaline core.
- Acetylation : Final acetylation step to obtain the desired product.
Case Studies
Several studies have documented the efficacy of this compound:
- Cytotoxicity Studies : A study published in Der Pharma Chemica highlighted that related compounds exhibited significant cytotoxic effects on cancer cell lines using MTT assays .
- Antimicrobial Efficacy : Research conducted on quinoxaline derivatives demonstrated their ability to act against bacterial strains by inhibiting DNA gyrase activity .
Wirkmechanismus
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in viral replication and microbial growth. The compound’s triazoloquinoxaline core is crucial for its binding affinity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The following compounds are compared based on structural motifs, synthesis pathways, and available biological
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide (Compound 1)
- Core Structure: Quinazoline-2,4-dione (vs. triazoloquinoxaline in the target compound).
- Substituents : 2,4-Dichlorophenylmethyl group attached to the acetamide nitrogen (vs. phenyl group in the target compound).
- Synthesis : Synthesized via hydrogen peroxide oxidation of a thioxoquinazoline intermediate, followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
2-[4-(2,3-Dimethylphenoxy)-1-Oxo-1H,2H-[1,2,4]Triazolo[4,3-a]Quinoxalin-2-yl]-N-(2,4-Dimethylphenyl)Acetamide
- Core Structure: Identical triazoloquinoxaline core to the target compound.
- Substituents : N-(2,4-Dimethylphenyl) acetamide (vs. N-phenyl in the target compound).
Data Table: Comparative Analysis
Research Findings and Implications
- Activity Trends: The quinazoline derivative (Compound 1) shows anticonvulsant activity, while triazoloquinoxaline analogs (target compound and its dimethylphenyl variant) lack reported data. This suggests that the heterocyclic core (quinazoline vs. triazoloquinoxaline) may critically influence biological targeting .
- Substituent Effects :
- Chlorine vs. Methyl Groups : The 2,4-dichlorophenyl group in Compound 1 introduces electronegative substituents, which may enhance binding to hydrophobic pockets in target proteins. In contrast, methyl groups in the target compound and its analog could improve metabolic stability .
- N-Substituent Variation : Replacing phenyl with 2,4-dimethylphenyl (as in the analog) increases steric bulk, which might reduce solubility but enhance membrane permeability .
Biologische Aktivität
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide is a member of the triazoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.5 g/mol. Its structure features a triazole ring fused with a quinoxaline moiety and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 1189954-50-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds through eco-friendly approaches and innovative catalysts .
Antiviral Activity
Recent studies have indicated that compounds similar to 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide exhibit significant antiviral properties. For instance, derivatives within the triazoloquinoxaline class have shown activity against HIV by inhibiting reverse transcriptase . In vitro assays have demonstrated that certain analogs possess low cytotoxicity while effectively reducing viral replication.
Antibacterial Activity
In addition to antiviral properties, this compound has been evaluated for its antibacterial effects. Preliminary investigations suggest it may inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
Compounds derived from quinoxaline structures have also been explored for their anticancer potential. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Antiviral Efficacy : A study assessed the anti-HIV activity of quinoxaline derivatives similar to our compound. The results showed an EC50 value of 3.1 nM for one derivative compared to a reference drug with an EC50 of 6.7 nM .
- Antibacterial Screening : Another investigation focused on the antibacterial properties against Gram-positive bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests against S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
